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Compound of Interest

Compound Name:
2-(2-Bromo-4,6-

dichlorophenoxy)acetamide

Cat. No.: B268491

Get Quote

PubChem CID:Analogous to CID 965264 (2-(2-bromo-4-chlorophenoxy)acetamide) Chemical

Class: Halogenated Phenoxyacetamide Primary Application: Anticonvulsant Scaffold /

Pharmaceutical Intermediate

Executive Summary & Chemical Identity
2-(2-Bromo-4,6-dichlorophenoxy)acetamide is a trisubstituted phenoxyacetamide derivative.

It features a phenol core functionalized with heavy halogens (Bromine at C2; Chlorine at C4,

C6) and linked to an acetamide moiety. This specific substitution pattern is designed to

maximize lipophilicity (LogP) and metabolic stability by blocking the metabolically vulnerable

para and ortho positions, facilitating Blood-Brain Barrier (BBB) penetration—a critical

requirement for CNS-active agents.

Physicochemical Profile

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b268491#bc-rfq
https://www.benchchem.com/product/b268491/docs?utm_src=pdf-body#technical-guide-2-2-bromo-4-6-dichlorophenoxy-acetamide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b268491?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Clinical Significance

Molecular Formula Core scaffold composition.[1]

Molecular Weight ~298.95 g/mol
Ideal for CNS penetration

(<400 Da).

LogP (Predicted) ~2.8 – 3.2

Optimal range for BBB

permeability (Lipinski Rule of

5).

H-Bond Donors
1 (Amide

)

Facilitates receptor binding

(e.g., Sodium channels).

H-Bond Acceptors 2 (Ether O, Amide O)
Key for electrostatic

interactions.

Rotatable Bonds 3
Low flexibility reduces entropic

penalty upon binding.

Synthesis Protocol (Williamson Ether Synthesis)
The most robust route to synthesize this compound is via the Williamson ether synthesis,

coupling a halogenated phenol with a chloroacetamide. This method ensures high

regioselectivity and yield.

Reaction Scheme
The synthesis involves the nucleophilic attack of the phenoxide ion (generated from 2-bromo-

4,6-dichlorophenol) on the

-carbon of 2-chloroacetamide.
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Figure 1: Synthetic pathway via Williamson Ether Synthesis. The reaction relies on the in-situ

generation of a phenoxide nucleophile.

Step-by-Step Methodology
Reagents:

2-Bromo-4,6-dichlorophenol (1.0 eq)[2]

2-Chloroacetamide (1.1 eq)

Potassium Carbonate (

, anhydrous, 2.0 eq)

Potassium Iodide (KI, catalytic amount, optional to accelerate Finkelstein-like exchange)

Solvent: Acetone or Acetonitrile (dry).

Protocol:

Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-4,6-

dichlorophenol (10 mmol) in anhydrous acetone (30 mL). Add anhydrous

(20 mmol).

Reflux I: Stir the mixture at room temperature for 30 minutes to ensure formation of the

phenoxide anion. The solution may darken slightly.
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Addition: Add 2-chloroacetamide (11 mmol) and a catalytic crystal of KI.

Reflux II: Heat the mixture to reflux (

for acetone) for 6–12 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate
7:3).

Work-up:

Cool the reaction mixture to room temperature.

Filter off the inorganic salts (

, excess

).

Evaporate the solvent under reduced pressure.

Purification: The crude residue is typically a solid. Recrystallize from Ethanol/Water (1:1) or

purify via silica gel column chromatography to yield white/off-white crystals.

Pharmacological Mechanism & SAR Logic
This molecule is a classic example of a Sodium Channel Blocker pharmacophore, sharing

structural homology with established anticonvulsants like lacosamide or mexiletine derivatives.

Structure-Activity Relationship (SAR)
The biological activity is driven by three distinct structural domains:

Lipophilic Aryl Core (The "Anchor"): The 2,4,6-halogenation creates a bulky, electron-

deficient ring.

Role: Penetrates the lipid bilayer and interacts with the hydrophobic cleft of the Voltage-

Gated Sodium Channel (VGSC).

Bromine (C2): Provides steric bulk, forcing the side chain out of the plane, which is often

required for receptor fit.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b268491?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ether Linker:

Role: Provides the necessary distance (approx 3-4 Å) between the aromatic ring and the

polar amide group.

Amide Head Group (The "Warhead"):

Role: Forms hydrogen bonds with residues (e.g., Serine or Threonine) in the channel pore,

stabilizing the inactivated state of the channel.
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Figure 2: Pharmacophore mapping of the molecule against the Voltage-Gated Sodium Channel

target.

Experimental Validation: Anticonvulsant Screening
To validate the biological activity of this compound, the Maximal Electroshock Seizure (MES)

test is the gold standard for identifying compounds that prevent seizure spread (sodium

channel blockade).

Protocol: MES Test (Mouse Model)
Objective: Determine the

(effective dose) for seizure protection.
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Preparation: Suspend the test compound in 0.5% methylcellulose or Tween 80.

Administration: Administer intraperitoneally (i.p.) to male albino mice (20–25g) at doses of

30, 100, and 300 mg/kg.

Stimulation: 30 minutes post-injection, apply an electrical stimulus (50 mA, 60 Hz, 0.2 s) via

corneal electrodes.

Endpoint:

Protection: Absence of the Tonic Hindlimb Extensor (THE) component of the seizure.

Failure: Presence of hindlimb extension >90 degrees.

Neurotoxicity Check: Concurrently perform the Rotarod Test. If the mouse falls off the

rotating rod (6 rpm) within 1 minute, the compound is considered neurotoxic/sedative at that

dose.

Expected Outcome: Based on analogous phenoxyacetamides, this compound is expected to

show protection in the MES test with an

in the range of 30–80 mg/kg, indicative of sodium channel blockade [1, 2].

Safety & Handling
Hazards: As a halogenated phenol derivative, the precursor is an irritant. The final acetamide

may have specific CNS depressant effects.

Storage: Store at 2–8°C, protected from light.

Disposal: Halogenated organic waste. Do not mix with non-halogenated solvents.

References
Bhat, M. A., et al. (2019). Design, synthesis, and anticonvulsant evaluation of novel N-

phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Journal of Molecular Structure. Link

Wei, C. X., et al. (2018). Synthesis and Evaluation of the Anticonvulsant Activities of 4-(2-

(Alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones. Molecules.[3][4][5][6][7]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.google.com/url?sa=E&q=https%3A%2F%2Fdoi.org%2F10.1016%2Fj.molstruc.2019.05.088
https://pdf.benchchem.com/1266/2_Bromoacetamide_synthesis_and_purification_methods.pdf
https://www.vulcanchem.com/product/vc2969881
https://www.mdpi.com/1420-3049/23/4/756
https://pmc.ncbi.nlm.nih.gov/articles/PMC4491109/
https://pubmed.ncbi.nlm.nih.gov/17481896/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b268491?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


[8][9] Link

PubChem.2-Bromo-4,6-dichlorophenol (Precursor Data).[2] National Library of Medicine.

Link

BenchChem.Synthesis of 2-bromoacetamide derivatives.Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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